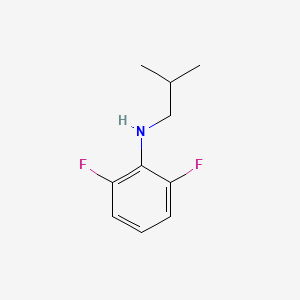

2,6-difluoro-N-(2-methylpropyl)aniline

Description

2,6-Difluoro-N-(2-methylpropyl)aniline is an organofluorine compound with the molecular formula C₁₀H₁₃F₂N and a molar mass of 185.21 g/mol . Structurally, it consists of a benzene ring substituted with two fluorine atoms at the 2- and 6-positions and a 2-methylpropyl (isobutyl) group attached to the amine nitrogen. This configuration imparts unique steric and electronic properties:

- The fluorine atoms are electron-withdrawing, reducing electron density on the aromatic ring and influencing reactivity in electrophilic substitution reactions.

- The branched 2-methylpropyl group introduces steric hindrance, which may affect interactions in catalytic or biological systems.

The compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, as evidenced by its role in the preparation of complex amides in recent patents .

Propriétés

Formule moléculaire |

C10H13F2N |

|---|---|

Poids moléculaire |

185.21 g/mol |

Nom IUPAC |

2,6-difluoro-N-(2-methylpropyl)aniline |

InChI |

InChI=1S/C10H13F2N/c1-7(2)6-13-10-8(11)4-3-5-9(10)12/h3-5,7,13H,6H2,1-2H3 |

Clé InChI |

KHTPWWXAPNHMQN-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CNC1=C(C=CC=C1F)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2,6-difluoro-N-(2-methylpropyl)aniline with analogous aniline derivatives, focusing on structural features, physicochemical properties, and applications.

Table 1: Key Structural and Physicochemical Comparisons

Key Findings from Comparative Analysis

Electronic Effects

- Fluorine vs. Nitro Groups : The nitro group in 2,6-difluoro-N-(2-nitrophenyl)aniline is strongly electron-withdrawing, making the compound more reactive in nucleophilic aromatic substitution compared to the alkylated 2-methylpropyl derivative.

- Perfluoroalkyl Chains : Derivatives like 2,6-dimethyl-4-perfluoro-n-hexylaniline exhibit extreme hydrophobicity and chemical inertness due to perfluorinated chains, contrasting with the moderate polarity of 2,6-difluoro-N-(2-methylpropyl)aniline.

Steric Hindrance

- The 2-methylpropyl group in the target compound provides moderate steric bulk, whereas 2,6-diisopropyl groups in the iridium ligand create significant hindrance, critical for stabilizing metal complexes in catalytic borylation.

Biological and Catalytic Activity

- Agrochemicals : Nitro-substituted anilines (e.g., 2,6-difluoro-N-(2-nitrophenyl)aniline ) are common in herbicides due to their electron-deficient aromatic rings, which enhance binding to biological targets.

- Pharmaceuticals : The 2-methylpropyl group in the target compound facilitates its use as a lipophilic intermediate in drug synthesis, as seen in recent patents for kinase inhibitors .

Thermodynamic Stability

- Perfluoroalkylated anilines exhibit high thermal stability and resistance to oxidation, whereas alkylated derivatives like the target compound are more susceptible to oxidative degradation.

Research Implications and Industrial Relevance

- Pharmaceutical Synthesis : The steric and electronic profile of 2,6-difluoro-N-(2-methylpropyl)aniline makes it advantageous for constructing bioactive molecules requiring fluorine substitution and controlled lipophilicity .

- Agrochemicals : Differences in reactivity between nitro- and alkyl-substituted anilines underscore the need for tailored substituents in pesticide design .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.